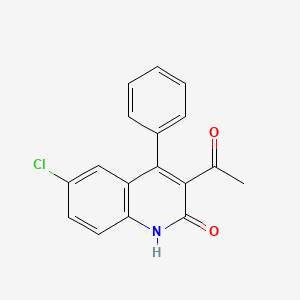

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Vue d'ensemble

Description

Synthesis Analysis

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone has been synthesized through various methods. One notable method involves the chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent, leading to the formation of the compound under investigation (Murugavel et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound has been investigated using techniques such as single crystal X-ray diffraction, FTIR, and NMR spectral analysis. Computational methods like DFT (Density Functional Theory) have also been employed to study the molecular geometry and electronic structure (Murugavel et al., 2016).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, contributing to its diverse chemical properties. For example, it participates in oxidative coupling reactions under certain conditions, leading to the formation of anti-α,β-epoxy ketones (Chauhan et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, can be derived from its molecular structure and synthesis methods. These properties are crucial for determining its suitability in various applications.

Chemical Properties Analysis

The compound's chemical properties, including reactivity, functional groups, and potential for forming derivatives, are key areas of interest. Studies on chloroquinoline derivatives, which include this compound, reveal insights into their antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).

Applications De Recherche Scientifique

Medicinal Chemistry

- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Organic Synthesis

- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- It plays a major role in the field of medicinal chemistry .

- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

Antimalarial Agents

- Quinoline-based compounds are widely used as antimalarials .

- The quinoline nucleus is present in numerous biological compounds, including antimalarial agents .

Antibacterials

- Many quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Antifungals

Anticancer Agents

- Quinoline derivatives are utilized in the development of anticancer agents .

- The quinoline nucleus is present in numerous biological compounds, including anticancer agents .

Antiviral Agents

- Quinoline derivatives have been found to exhibit antiviral properties .

- They are used extensively in the treatment of various viral infections .

Antidepressants and Anticonvulsants

- Some quinoline derivatives have been found to have antidepressant and anticonvulsant effects .

- They are used in the treatment of various neurological disorders .

Antihypertensive Agents

- Quinoline derivatives have been used as antihypertensive agents .

- They help in the management of high blood pressure .

Anti-inflammatory Agents

- Quinoline derivatives have been found to exhibit anti-inflammatory properties .

- They are used in the treatment of various inflammatory conditions .

Antioxidants

- Some quinoline derivatives have been found to have antioxidant properties .

- They help in neutralizing harmful free radicals in the body .

Anti-HIV Agents

Propriétés

IUPAC Name |

3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBGMDVXSIBMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350428 | |

| Record name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |

CAS RN |

58375-08-9 | |

| Record name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

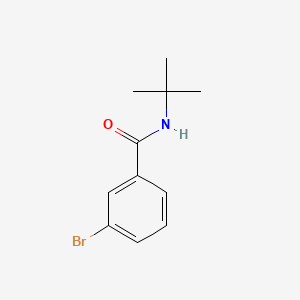

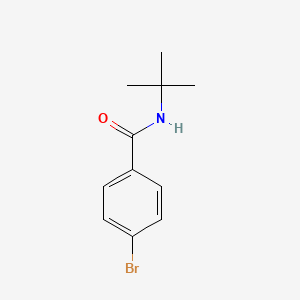

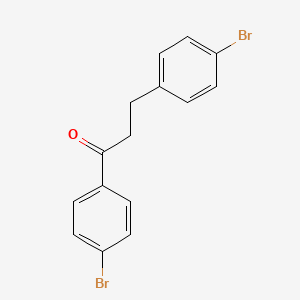

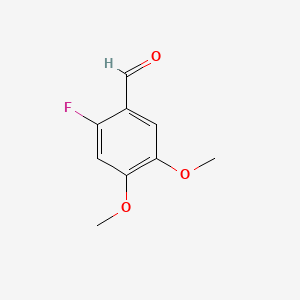

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)